![molecular formula C11H15BO4 B1429006 {3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid CAS No. 1350513-12-0](/img/structure/B1429006.png)
{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid
Übersicht
Beschreibung
“{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid” is a compound with the CAS Number: 1350513-12-0 . It has a molecular weight of 222.05 and its IUPAC name is 3-[(tetrahydro-3-furanyloxy)methyl]phenylboronic acid . It is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for “{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid” is 1S/C11H15BO4/c13-12(14)10-3-1-2-9(6-10)7-16-11-4-5-15-8-11/h1-3,6,11,13-14H,4-5,7-8H2 . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
“{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid” is an oil at room temperature . It has a molecular weight of 222.05 and a molecular formula of C11H15BO4 .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Boronic acids, including phenylboronic acid derivatives, are pivotal in organic synthesis due to their role as intermediates and building blocks. They are utilized in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds, essential in constructing complex organic molecules. For instance, boronic acids have been synthesized with aminophosphonic acid groups to explore new multifunctional compounds' structural properties, offering new opportunities for applications in medicine, agriculture, and industrial chemistry (Zhang et al., 2017).
Sensing and Detection
Boronic acids are employed as receptors in the development of sensors due to their ability to form reversible covalent bonds with diols and alpha-hydroxy acids. This property has been harnessed to create responsive materials, such as the incorporation of boronic acid derivatives into hydrogels for developing holographic sensors for L-lactate, demonstrating the versatility of boronic acids in sensing applications (Sartain et al., 2008).
Material Science and Nanotechnology
In material science, phenyl boronic acids are key in modifying the surface properties of materials like carbon nanotubes. They act as binding ligands for diols, facilitating the dispersion of single-walled carbon nanotubes in aqueous solutions and allowing for the quenching of near-infrared fluorescence in response to saccharide binding. This illustrates the role of boronic acids in developing advanced materials with potential applications in electronics and biotechnology (Mu et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[3-(oxolan-3-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-12(14)10-3-1-2-9(6-10)7-16-11-4-5-15-8-11/h1-3,6,11,13-14H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLAWVOZSYDZOQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2CCOC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{3-[(Oxolan-3-yloxy)methyl]phenyl}boronic acid | |
CAS RN |
1350513-12-0 | |
| Record name | {3-[(oxolan-3-yloxy)methyl]phenyl}boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,4-Difluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1428924.png)
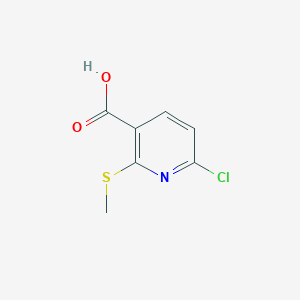
![[(2-Chlorophenyl)methyl]boronic acid](/img/structure/B1428927.png)
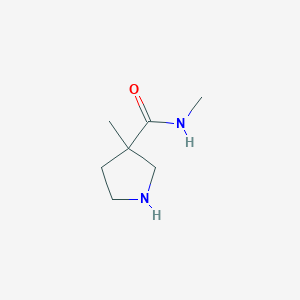


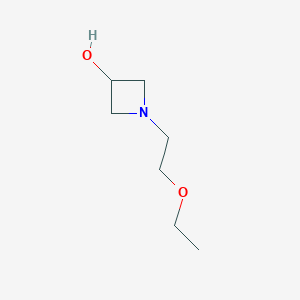
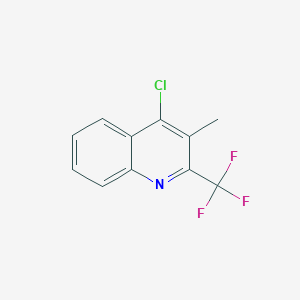
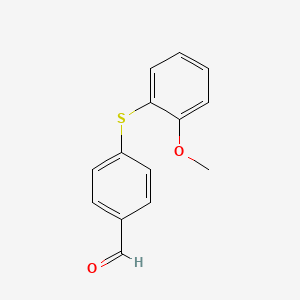



![2,6-Dimethylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1428946.png)